molecular formula C8H6N2O B087805 N-Cyanobenzamide CAS No. 15150-25-1

N-Cyanobenzamide

Cat. No. B087805
CAS RN: 15150-25-1
M. Wt: 146.15 g/mol
InChI Key: DBFAKALHTSOYSG-UHFFFAOYSA-N
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Description

N-Cyanobenzamide is a chemical compound of interest in the field of organic synthesis and material science. Its unique structure lends itself to various chemical reactions and applications, including the development of pharmaceuticals and organic materials.

Synthesis Analysis

Palladium-catalyzed carbonylative synthesis of N-cyanobenzamides from aryl iodides/bromides and cyanamide represents a novel and convenient method. This process utilizes either Mo(CO)6 as the CO source or gaseous CO directly to yield N-cyanobenzamides in moderate to good yields (Mane et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-Cyclohexyl-2-Nitrobenzamide, has been characterized by X-ray diffraction analysis, offering insights into the structural aspects of N-cyanobenzamide analogs (Saeed et al., 2010).

Chemical Reactions and Properties

N-cyanobenzamides undergo various chemical reactions due to the presence of the cyanamide group. For example, Rh(III)-catalyzed direct C−H cyanation using N-cyano-N-phenyl-p-toluenesulfonamide demonstrates the compound's versatility in functionalization reactions (Zhang et al., 2015).

Scientific Research Applications

  • Synthesis Techniques : A novel protocol for synthesizing N-cyanobenzamides from aryl halides and cyanamide using palladium-catalyzed aminocarbonylation has been developed, offering a convenient method for obtaining these compounds (Mane, Nordeman, Odell, & Larhed, 2013).

  • Material Science Applications : N-Cyanobenzamide is used in the synthesis of Dichloro(phthalocyanino)silicon, a compound with potential applications in material science (Lowery, Starshak, Esposito, Krueger, & Kenney, 1965).

  • Molecular Structure Studies : Studies on 3-cyanobenzamide, a derivative of N-cyanobenzamide, have provided insights into its molecular structure in both gas-phase and crystal forms, which is crucial for understanding its chemical properties (Janczak & Kubiak, 2003).

  • Pharmaceutical Research : N-Cyanobenzamide derivatives have been studied for their potential in detecting metastatic melanoma in nuclear medicine, highlighting their significance in the field of medical diagnostics (Moreau et al., 1995).

  • Spectroscopy and Structural Analysis : Research on the conversion of 4-cyanobenzamide into azanion has provided insights into the spectroscopic and structural changes of the compound, which is important for understanding its chemical behavior (Tsenov, Stoyanov, & Binev, 2008).

  • Radiochemical Synthesis : Palladium-mediated radiochemical synthesis of 11C-N-cyanobenzamides using aryl halides and cyanamide has been described, showcasing the compound's relevance in radiochemistry (Nordeman et al., 2017).

  • Biomedical Applications : The fluorescent properties of aminobenzamide cysteine (ABZ Cys), an analogue of N-Cyanobenzamide, have been explored for potential use in biomedical applications due to its antioxidant properties (Raut et al., 2011).

  • Electrochemical Sensing : Studies on the electrochemical determination of cysteamine using a modified electrode with N-Cyanobenzamide derivatives have demonstrated its potential in developing sensitive electrochemical sensors (Arabali & Karimi-Maleh, 2016).

Safety And Hazards

While specific safety and hazard information for N-Cyanobenzamide is not available in the retrieved data, it’s important to handle all chemical compounds with care and follow appropriate safety protocols. Always refer to the Safety Data Sheet (SDS) for the specific compound for detailed information .

Future Directions

The future directions for N-Cyanobenzamide could involve further exploration of its synthesis methods and potential applications. For instance, one of the developed carbonylative methodologies was used in the preparation of potential NDH-2 inhibitors based on a quinolinyl pyrimidine scaffold . The prepared compounds were biologically evaluated in terms of their efficiency .

properties

IUPAC Name

N-cyanobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-6-10-8(11)7-4-2-1-3-5-7/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFAKALHTSOYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065862
Record name Benzamide, N-cyano-
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N-Cyanobenzamide

CAS RN

15150-25-1
Record name N-Cyanobenzamide
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Record name Benzamide, N-cyano-
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Record name Benzamide, N-cyano-
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Record name Benzamide, N-cyano-
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Record name N-cyanobenzamide
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Record name N-Cyanobenzamide
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Synthesis routes and methods I

Procedure details

Benzoylcyanamide was prepared by the addition of benzoyl chloride (6.33 g, 0.045 mol) in 100 ml of diethyl ether to a suspension of monosodium cyanamide (5.76 g, 0.090 mol) in 100 ml of ether at 4° C. The reaction was stirred overnight at room temperature and the pale yellow solid which formed was collected and dissolved in water. On acidification of the solution to pH 1, a precipitate formed which was collected and recrystallized from ethyl acetate (EtOAc)/petroleum ether (30-60° C) to give 2 (5.89 g, 89.7% yield), mp 140°-142° C. [reported mp 139°-140° C⟧ Anal. Calcd for C8H6H2O: C, 65.75; H, 4.11; N, 19.18. Found: C, 65.79; H, 4.35; N, 19.04.
Quantity
6.33 g
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5.76 g
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100 mL
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100 mL
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solvent
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Yield
89.7%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Cyanobenzamide

Citations

For This Compound
47
Citations
JC Howard, FE Youngblood - The Journal of Organic Chemistry, 1966 - ACS Publications
… We chose toinvestigate this possibility by preparing m- and pN,N-dimethylamino-Ncyanobenzamide and comparing their second dissociation constants and infrared spectra with those …
Number of citations: 6 pubs.acs.org
BLA Berndtsson, R Nilsson, R Nyholm… - Acta Chem. Scand …, 1978 - actachemscand.org
… Similarities of shifts imply a similar charge distribution pattern in the anions of Ncyanobenzamide and 4-nitrobenzohydroxamic acid, indicating that the latter behaves as an N-acid. The …
Number of citations: 2 actachemscand.org
P Nordeman, SY Chow, AF Odell, G Antoni… - Organic & Biomolecular …, 2017 - pubs.rsc.org
… the labeling with 11 CO of N-cyanobenzamide analogs of a variety of bioactive molecules (Scheme 2). Firstly, we prepared the N-cyanobenzamide derivatives of flufenamic acid ( 11 C-6…
Number of citations: 11 pubs.rsc.org
L Åkerbladh, LS Schembri, M Larhed… - The Journal of Organic …, 2017 - ACS Publications
… been proposed to proceed via an N-cyanobenzamide intermediate stemming from amine-… carbonylative multicomponent reaction via an N-cyanobenzamide intermediate in a one-pot, …
Number of citations: 18 pubs.acs.org
L Åkerbladh, LR Odell - The Journal of Organic Chemistry, 2016 - ACS Publications
… The reaction proceeds via carbonylative coupling of readily available ortho-iodoanilines with cyanamide followed by in situ ring closure of an N-cyanobenzamide intermediate. The …
Number of citations: 27 pubs.acs.org
P Nordeman, G Antoni, LR Odell - 2014 - diva-portal.org
… The protocol was then applied to the radiosynthesis of [ 11 C]N-cyanobenzamide analogs of flufenamic acid and dazoxibene. …
Number of citations: 0 www.diva-portal.org
AF Hegarty, CN Hegarty, FL Scott - Journal of the Chemical Society …, 1973 - pubs.rsc.org
… due to the formation of the stabilized N-cyanobenzamide anion. Variation of the leaving group … The rate of hydrolysis of N-benzoylS-methylisothiourea (9) to N-cyanobenzamide was …
Number of citations: 2 pubs.rsc.org
P Nordeman, LBG Johansson, M Bäck, S Estrada… - 2014 - diva-portal.org
… The protocol was then applied to the radiosynthesis of [ 11 C]N-cyanobenzamide analogs of flufenamic acid and dazoxibene. …
Number of citations: 2 www.diva-portal.org
L Åkerbladh, LS Schembri, M Larhed, LR Odell - 2017 - diva-portal.org
… Using a similar synthetic strategy, three different N-cyanobenzamide intermediates were prepared by palladium-catalysed carbonylative couplings of various aryl halides and bromides …
Number of citations: 0 www.diva-portal.org
VS Pilyugin, YE Sapozhnikov, GE Chikisheva… - Russian journal of …, 2006 - Springer
… the synthesis of N-cyanobenzamide sodium salts. … N-cyanobenzamide (acid molecular form) was filtered off, dried, and analyzed for the main substance. A mixture of N-cyanobenzamide …
Number of citations: 4 link.springer.com

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